5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: is a heterocyclic compound with the molecular formula C6H4FNO2. It is characterized by the presence of a fluorine atom at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a fluorinated pyridine derivative.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
DNA Interaction: May interact with DNA, leading to potential anticancer effects.
Receptor Binding: Possible binding to cellular receptors, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbaldehyde group.
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position.
2-Oxo-1,2-dihydropyridine-3-carbaldehyde: Lacks the fluorine atom at the 5-position.
Uniqueness
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUMDBIPWUSHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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